(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits potential therapeutic properties due to its unique chemical structure and mechanism of action. In
Mechanism of Action
The mechanism of action of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide exhibits potent biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and exhibit anti-inflammatory and anti-microbial properties. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been shown to have low toxicity levels, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is its potency against a variety of cancer cell lines. Additionally, this compound exhibits low toxicity levels, making it a promising candidate for further research. However, one of the limitations of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is its complex synthesis method, which may make it difficult to produce in large quantities for further research.
Future Directions
There are several future directions for research on (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide and its potential therapeutic applications. Finally, research is needed to determine the optimal dosage and delivery method for this compound in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide involves a multi-step process. The starting material for the synthesis is 2-furoic acid, which is converted to 2-furoyl chloride. The intermediate is then reacted with thiourea to form the corresponding thiourea derivative. The final step involves the reaction of the thiourea derivative with N-(2-furoyl)-3-aminobenzamide to form (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide.
Scientific Research Applications
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been shown to have anti-inflammatory and anti-microbial properties.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-18(10-9-14-5-3-11-26-14)23-20(28)22-17-8-2-1-7-16(17)19(25)21-13-15-6-4-12-27-15/h1-12H,13H2,(H,21,25)(H2,22,23,24,28)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNNEVSHBDDCR-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide |
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